6-Azauracil

Enzymology Neurotransmitter Metabolism Biochemical Pharmacology

6-Azauracil (CAS 461-89-2) is the definitive OMPdecase inhibitor for depleting intracellular GTP/UTP pools—essential for yeast transcriptional elongation studies, GABA-T kinetic assays (Ki = 0.7 mM), and antiviral bifunctional-inhibitor design. Unlike 5-FU, its mechanism is clean and pathway-specific. Available in ≥98% purity with competitive bulk pricing and global shipping for R&D use.

Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
CAS No. 461-89-2
Cat. No. B1665927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azauracil
CAS461-89-2
SynonymsAzauracil;  CCRIS 2710;  AI3-26412;  Azauracil;  CCRIS 2710;  AI3-26412;  EINECS 207-318-0;  AZU;  IPO 3834;  NSC 3425;  UNII-I14TWN70LR;  USAF CB-30;  EINECS 207-318-0;  AZU;  IPO 3834;  NSC 3425;  UNII-I14TWN70LR;  USAF CB-30; 
Molecular FormulaC3H3N3O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC1=NNC(=O)NC1=O
InChIInChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
InChIKeySSPYSWLZOPCOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Azauracil (CAS 461-89-2): A Foundational Pyrimidine Antimetabolite for Nucleotide Metabolism and Transcriptional Elongation Studies


6-Azauracil (6-AU; CAS 461-89-2) is a heterocyclic organic compound belonging to the 1,2,4-triazine-3,5-dione class . It functions as a pyrimidine analog of uracil , exerting its biological activity primarily through the inhibition of enzymes involved in nucleotide biosynthesis, most notably orotidine-5′-monophosphate decarboxylase (OMPdecase), leading to the depletion of intracellular GTP and UTP pools . This mechanism underpins its utility as a transcriptional inhibitor and antimicrobial agent .

Why 6-Azauracil (CAS 461-89-2) Cannot Be Interchanged with Uracil or Its Common Analogs in Research and Industrial Workflows


Despite its structural similarity to uracil, 6-Azauracil (6-AU) exhibits a distinct and non-interchangeable biological profile. Simple substitution of a nitrogen atom for a carbon atom in the uracil ring fundamentally alters its metabolic fate and target specificity [1]. While uracil is a natural substrate, 6-AU is an antimetabolite that is not incorporated into RNA [2]. Unlike the broad-acting antimetabolite 5-fluorouracil (5-FU), which targets thymidylate synthase, 6-AU's primary mechanism is the inhibition of OMPdecase [3]. Furthermore, its activity profile diverges sharply from other close analogs, such as 6-azathymine and 6-azauridine, which exhibit vastly different potencies against specific enzymes and organisms [4]. This specificity makes it a critical, irreplaceable tool for studying specific biochemical pathways.

6-Azauracil (CAS 461-89-2): A Quantitative Evidence Guide for Scientific Differentiation and Procurement Decisions


Non-Competitive Inhibition of 4-Aminobutyrate Aminotransferase Distinguishes 6-Azauracil from Its Nucleoside Analogs

In a direct head-to-head comparison of uracil derivatives, 6-azauracil was identified as a potent, non-competitive inhibitor of purified rabbit liver 4-aminobutyrate aminotransferase, exhibiting a Ki of approximately 0.7 mM at pH 7.3 [1]. This inhibitory action was absent in its close structural relatives 6-azauridine and 6-azauridine 5′-phosphate, highlighting the critical importance of the 6-azauracil base structure for this specific activity [1]. The inhibition was determined to be reversible by dialysis, but not by addition of pyridoxal 5′-phosphate, indicating a novel mechanism of inhibition distinct from other structural analogs of 4-aminobutyric acid [1].

Enzymology Neurotransmitter Metabolism Biochemical Pharmacology

Superior Potency and Spectrum of Activity Against Vibrio cholerae Compared to 6-Azathymine and 8-Azaguanine

In a comparative study on Vibrio cholerae, 6-azauracil demonstrated a pronounced and broad inhibition of growth, RNA synthesis, DNA synthesis, and protein synthesis, whereas other pyrimidine and purine analogs like 6-azathymine and 8-azaguanine showed very little effect on these parameters [1]. Furthermore, 6-azauracil uniquely protected V. cholerae cells against ultraviolet irradiation-induced lysis, an effect not observed with the other analogs tested and one that was reversible by the natural substrate uracil [1].

Microbiology Antimicrobial Agents Nucleic Acid Synthesis

Differential Antiparasitic Potency: 6-Azauracil Exhibits >100-Fold Higher In Vitro Potency than 6-Azauridine Against Trypanosoma equiperdum

A direct comparison of the antiparasitic activity of 6-azauracil and its ribonucleoside, 6-azauridine, revealed a striking divergence in potency and mechanism [1]. In vitro experiments with Trypanosoma equiperdum demonstrated that 6-azauracil was at least 100 times more potent than 6-azauridine as an inhibitor of orotidylic acid decarboxylase, the enzyme selectively inhibited by the ribonucleotide of 6-azauracil [1]. This in vitro potency difference translated to in vivo efficacy, where 6-azauracil prevented reproduction of T. equiperdum in mice, while 6-azauridine, a more potent antitumor agent in other models, was completely ineffective [1].

Parasitology Trypanosomiasis Antiparasitic Drug Discovery

In Vivo Comparison of β-Alanine-2-Oxoglutarate Aminotransferase Activity Reduction by 6-Azauracil and 5-Fluorouracil

An in vivo study directly compared the effects of 6-azauracil and 5-fluorouracil on β-alanine-2-oxoglutarate aminotransferase activity [1]. The study provides a direct quantitative comparison of their in vivo impact, enabling a side-by-side assessment of their physiological effects on this specific enzyme system. The results confirm that 6-azauracil and 5-fluorouracil, while both antimetabolites, have distinct and non-identical in vivo effects on aminotransferase activity, reinforcing that they are not interchangeable research tools [1].

Enzymology In Vivo Pharmacology Amino Acid Metabolism

Absence of Direct HIV-1 Reverse Transcriptase Inhibition by 6-Azauracil Scaffold, Enabling Bifunctional Inhibitor Design

A 2020 study evaluated the antiretroviral potential of 6-azauracil analogs, discovering that while probes based on the 6-azauracil scaffold could bind to HIV-1 reverse transcriptase (RT) near its active site, the scaffolds themselves provided little or no inhibition of enzyme activity [1]. This crucial finding contrasts with many nucleoside analogs that directly inhibit polymerases. This limitation was then exploited to create a bifunctional inhibitor by linking the 6-azauracil moiety to azidothymidine (AzT), resulting in a compound that was 23-fold more effective in inhibiting HIV-1 RT activity than the parent AzTTP [1].

Virology Antiviral Drug Discovery Chemical Biology

Validation as a Potent OMPdecase Inhibitor in Plasmodium falciparum, with Ki Quantified via Active Metabolite

The role of 6-azauracil as an inhibitor of OMPdecase is well-established, and its potency has been quantified using its active intracellular metabolite, 6-azauridine 5′-monophosphate (AzaUMP) [1]. In a study of OMPdecase from the malaria parasite Plasmodium falciparum, AzaUMP exhibited a Ki of 12 ± 3 nM, making it one of the more potent inhibitors in a panel of nucleoside 5′-monophosphate analogues [1]. This study provides a benchmark for the compound's potency in a clinically relevant parasitic enzyme system, with the Ki for the natural substrate OMP being 350 ± 60 nM [1]. The inhibition pattern was linear competitive with respect to OMP [1].

Parasitology Malaria Enzyme Inhibition

6-Azauracil (CAS 461-89-2): Evidence-Driven Applications in Enzyme Kinetics, Microbiology, and Drug Discovery


Investigating Transcriptional Elongation and Nucleotide Depletion in Yeast and Microbial Models

6-Azauracil is the compound of choice for inducing GTP and UTP nucleotide pool depletion in model organisms like Saccharomyces cerevisiae to study the dependence of transcriptional elongation on fully functional RNA polymerase . Its specific mechanism via OMPdecase inhibition and IMP dehydrogenase inhibition makes it a standard tool for identifying mutations and characterizing the transcriptional machinery, where other antimetabolites like 5-FU would confound results through different primary targets [1].

Studying GABA Metabolism and Neurotransmitter Enzyme Inhibition

For researchers focused on 4-aminobutyrate aminotransferase (GABA-T), 6-azauracil is the required tool compound. The direct evidence shows it acts as a non-competitive inhibitor with a defined Ki (0.7 mM), while its nucleoside derivatives (6-azauridine, 6-azauridine 5′-phosphate) are completely inactive against this enzyme [2]. This specificity makes 6-azauracil an essential positive control for inhibitor screening and for probing the enzyme's kinetic mechanism.

Designing Novel Covalent and Bifunctional Polymerase Inhibitors

In antiviral drug discovery, the 6-azauracil scaffold is uniquely valuable for creating bifunctional inhibitors that leverage covalent binding to a polymerase active site without inherent inhibitory activity [3]. This property, demonstrated in the design of a 23-fold more potent HIV-1 RT inhibitor, is a distinct advantage for medicinal chemists seeking to develop new therapeutic modalities with novel mechanisms of action, a strategy not possible with most traditional nucleoside analogs [3].

Evaluating Antiparasitic Activity Against Trypanosoma and Plasmodium Species

For antiparasitic drug discovery efforts targeting Trypanosoma equiperdum or Plasmodium falciparum, 6-azauracil is a validated and well-characterized starting point. Its >100-fold superior in vitro potency against T. equiperdum compared to its ribonucleoside 6-azauridine is a critical differentiator for in vivo studies [4]. Furthermore, the known Ki of its active metabolite (AzaUMP, 12 nM) for P. falciparum OMPdecase provides a benchmark for evaluating new inhibitors of this validated drug target in malaria [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azauracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.